Oxidation Resistance of 188Re‑Tricarbonyl‑HYNIC vs. 188Re‑MAG₃ Conjugates
A direct head‑to‑head study compared morpholino oligomers conjugated with either NHS‑HYNIC (target compound) or NHS‑MAG₃ and subsequently labeled with ¹⁸⁸Re. In phosphate buffer at 37 °C, the ¹⁸⁸Re‑MAG₃‑MORF was fully oxidized to perrhenate within 48 h, whereas the ¹⁸⁸Re‑(CO)₃‑HYNIC‑MORF showed less than 20% oxidation at the same time point [1]. In vivo biodistribution in normal mice confirmed lower radioactivity accumulation in stomach, intestines and thyroid for the HYNIC conjugate, indicating superior oxidative stability.
| Evidence Dimension | Oxidation resistance (in vitro stability to perrhenate formation) |
|---|---|
| Target Compound Data | <20% oxidized at 48 h |
| Comparator Or Baseline | 188Re-MAG3-MORF: fully oxidized at 48 h |
| Quantified Difference | ≥5‑fold difference in oxidative degradation at 48 h |
| Conditions | Phosphate buffer, 37 °C; strip chromatography detection |
Why This Matters
Oxidative stability directly determines the shelf life and in vivo integrity of therapeutic radiopharmaceuticals, making the HYNIC linker the preferred choice for ¹⁸⁸Re-based radiotherapeutics.
- [1] He J, Liu G, Dou S, et al. Radiolabelling morpholinos with 188Re tricarbonyl provides improved in vitro and in vivo stability to re-oxidation. Nucl Med Commun. 2004;25(7):731-6. doi:10.1097/01.mnm.0000130237.91573.34. View Source
